Isoquinoline, 5-bromo-3,8-dichloro-
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Overview
Description
Isoquinoline, 5-bromo-3,8-dichloro- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a bromine atom at the 5th position and chlorine atoms at the 3rd and 8th positions on the isoquinoline ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline, 5-bromo-3,8-dichloro- typically involves the bromination and chlorination of isoquinoline. One common method for bromination is the use of N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid. The reaction is carried out at low temperatures to control the addition of bromine to the desired position on the isoquinoline ring .
For chlorination, reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used. The reaction conditions often involve heating the isoquinoline derivative with the chlorinating agent to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of isoquinoline derivatives, including 5-bromo-3,8-dichloro-isoquinoline, often employs continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. These methods can involve the use of automated systems to add reagents and control temperature and pressure, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 5-bromo-3,8-dichloro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the isoquinoline ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under acidic conditions.
Thionyl Chloride (SOCl2): Used for chlorination, often requiring heating.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Isoquinoline, 5-bromo-3,8-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline, 5-bromo-3,8-dichloro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can influence its binding affinity and specificity for these targets, potentially enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoquinoline: A similar compound with a bromine atom at the 5th position but without chlorine atoms.
3,8-Dichloroisoquinoline: A compound with chlorine atoms at the 3rd and 8th positions but without a bromine atom.
Uniqueness
Isoquinoline, 5-bromo-3,8-dichloro- is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H4BrCl2N |
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Molecular Weight |
276.94 g/mol |
IUPAC Name |
5-bromo-3,8-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H |
InChI Key |
IVVDTDZTRVEJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(N=CC2=C1Cl)Cl)Br |
Origin of Product |
United States |
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